N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-7-10(2)20-14(17-9)8-13(19-20)15(21)18-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWOJRMFBDUSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with 4-chloroaniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction: The pyrazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce a corresponding oxide .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit CDKs, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds such as 2-phenylpyrazolo[1,5-a]pyrimidine and 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine share a similar core structure but differ in their substituents.
Pyrimidine Derivatives: Compounds like 4-chlorophenyl-substituted pyrimidines also exhibit similar biological activities.
Uniqueness
N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its potent biological activities, particularly its ability to inhibit CDKs and induce apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
